4-(2-Aminoethyl)-2-methyl-2H-indazole
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Overview
Description
- It exhibits broad-spectrum inhibition against enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.
- AEBSF is commonly used in protein purification processes to prevent protein degradation and enhance purity. It serves as a substitute for traditional protease inhibitors like PMSF and DFP due to its lower toxicity and better water solubility.
- Notably, AEBSF’s inhibitory constant is similar to PMSF and DFP, but its LD50 (oral dose in mice) is higher.
- Recent studies suggest that AEBSF can extend the lifespan of mice infected with acute toxoplasmosis and inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
4-(2-Aminoethyl)-2-methyl-2H-indazole: , is a water-soluble, irreversible serine protease inhibitor.
Preparation Methods
- The synthetic route to AEBSF involves the reaction of 2-methyl-2H-indazole with 2-aminoethanethiol followed by sulfonylation with sulfonyl fluoride.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- AEBSF undergoes covalent reactions at the active site of serine proteases.
- Common reagents include 2-aminoethanethiol, sulfonyl fluoride, and acid catalysts.
- Major products formed are the sulfonylated derivatives of serine proteases.
Scientific Research Applications
Chemistry: AEBSF aids in protein purification and prevents proteolytic degradation during purification processes.
Biology: It is used to study protease function and inhibition mechanisms.
Medicine: AEBSF’s role in inhibiting proteases makes it relevant for drug development and disease research.
Industry: Its application extends to biotechnology and pharmaceutical production.
Mechanism of Action
- AEBSF irreversibly binds to the active site serine residue of proteases, inhibiting their activity.
- Molecular targets include trypsin, chymotrypsin, and other serine proteases.
- Pathways affected include proteolytic cascades and clotting mechanisms.
Comparison with Similar Compounds
- AEBSF stands out due to its water solubility, low toxicity, and stability.
- Similar compounds include PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate).
Remember, AEBSF plays a crucial role in protease research and protein purification.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylindazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-9-8(5-6-11)3-2-4-10(9)12-13/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
FTMRXHJGYGNZDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CCN |
Origin of Product |
United States |
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